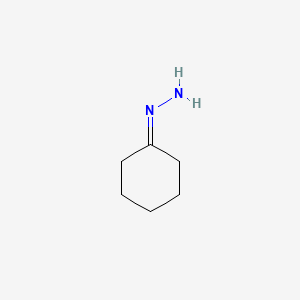![molecular formula C28H26O6 B14153669 (R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid CAS No. 900815-71-6](/img/structure/B14153669.png)
(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] is a complex organic compound that belongs to the family of binaphthyl derivatives. These compounds are known for their unique structural properties, which include two naphthalene rings connected by a single bond. The presence of carboxypropoxy groups adds to the compound’s versatility, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthol and 3-bromopropionic acid.
Formation of Intermediate: 2-naphthol undergoes a reaction with 3-bromopropionic acid in the presence of a base such as potassium carbonate to form 2-(3-carboxypropoxy)naphthalene.
Coupling Reaction: The intermediate is then subjected to an oxidative coupling reaction using an oxidizing agent like iron(III) chloride to form 1,1’-Bi[2-(3-carboxypropoxy)naphthalene].
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-Bi[2-(3-carboxypropoxy)naphthalene] involves its interaction with molecular targets such as enzymes and receptors. The carboxypropoxy groups facilitate binding to active sites, while the naphthalene rings provide structural stability. The compound can modulate biochemical pathways by influencing enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bi-2-naphthol: Known for its use in asymmetric catalysis.
2,2’-Dihydroxy-1,1’-binaphthyl: Utilized in chiral recognition processes.
1,1’-Binaphthyl-2,2’-diamine: Employed in the synthesis of chiral ligands.
Uniqueness
1,1’-Bi[2-(3-carboxypropoxy)naphthalene] stands out due to its unique combination of carboxypropoxy groups and binaphthyl structure. This combination enhances its solubility, reactivity, and binding affinity, making it more versatile compared to other binaphthyl derivatives.
Propiedades
Número CAS |
900815-71-6 |
|---|---|
Fórmula molecular |
C28H26O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[1-[2-(3-carboxypropoxy)naphthalen-1-yl]naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C28H26O6/c29-25(30)11-5-17-33-23-15-13-19-7-1-3-9-21(19)27(23)28-22-10-4-2-8-20(22)14-16-24(28)34-18-6-12-26(31)32/h1-4,7-10,13-16H,5-6,11-12,17-18H2,(H,29,30)(H,31,32) |
Clave InChI |
ZPMRPRZSXZMTIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCCC(=O)O)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
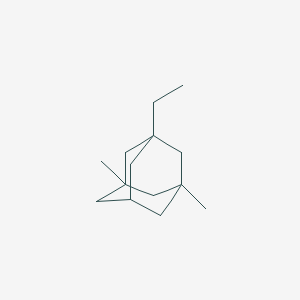
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)


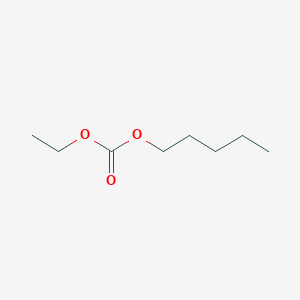
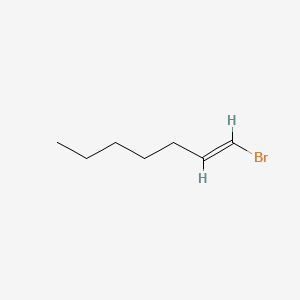
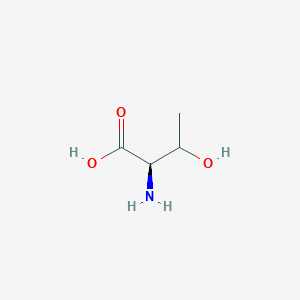
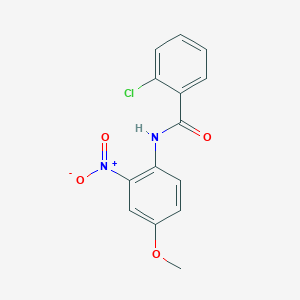
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
